Cas no 1214211-06-9 (methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate)

Methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate is a specialized carbamate ester derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a cyclohexylcarbamoyl moiety and a sterically hindered 3,3-dimethylbutanoate group, which may enhance stability and influence reactivity in targeted transformations. The compound’s well-defined molecular framework makes it a candidate for use as an intermediate in the development of peptidomimetics or enzyme inhibitors. Its ester functionality allows for further derivatization, while the carbamoyl linkage provides a site for selective modifications. This product is suited for controlled synthetic applications requiring precise structural motifs.
methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate structure
1214211-06-9 structure
商品名:methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate
CAS番号:1214211-06-9
MF:C14H26N2O3
メガワット:270.367844104767
CID:4578195

methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate 化学的及び物理的性質

名前と識別子

    • METHYL 2-([(CYCLOHEXYLAMINO)CARBONYL]AMINO)-3,3-DIMETHYLBUTANOATE
    • methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate
    • インチ: 1S/C14H26N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H2,15,16,18)/t11-/m1/s1
    • InChIKey: FAGKSBKSNHFSJL-LLVKDONJSA-N
    • ほほえんだ: C(OC)(=O)[C@H](C(C)(C)C)NC(NC1CCCCC1)=O

methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656388-50mg
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate
1214211-06-9 98%
50mg
¥1401.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656388-1mg
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate
1214211-06-9 98%
1mg
¥436.00 2024-08-09
Key Organics Ltd
4N-032-10G
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate
1214211-06-9 >90%
10g
£5775.00 2023-09-07
Key Organics Ltd
4N-032-1G
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate
1214211-06-9 >90%
1g
£770.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656388-5mg
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate
1214211-06-9 98%
5mg
¥537.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656388-10mg
Methyl 2-(3-cyclohexylureido)-3,3-dimethylbutanoate
1214211-06-9 98%
10mg
¥872.00 2024-08-09
Key Organics Ltd
4N-032-1MG
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate
1214211-06-9 >90%
1mg
£37.00 2023-09-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00874189-1g
Methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate
1214211-06-9 90%
1g
¥4193.0 2023-04-05
Key Organics Ltd
4N-032-0.5G
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate
1214211-06-9 >90%
0.5g
£385.00 2023-09-07
Key Organics Ltd
4N-032-5G
methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate
1214211-06-9 >90%
5g
£3080.00 2023-09-07

methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate 関連文献

methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoateに関する追加情報

Comprehensive Analysis of Methyl 2-[(Cyclohexylcarbamoyl)Amino]-3,3-Dimethylbutanoate (CAS No. 1214211-06-9)

Methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate (CAS No. 1214211-06-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a cyclohexylcarbamoyl moiety and a 3,3-dimethylbutanoate backbone, exhibits potential applications in drug intermediate synthesis and bioactive molecule design. Its molecular formula, C14H26N2O3, highlights a balance between lipophilicity and hydrogen-bonding capacity—a critical factor in modern small-molecule drug discovery.

Recent studies emphasize the compound’s role in peptidomimetics, where its sterically hindered ester group may influence metabolic stability. Researchers investigating prodrug strategies or enzyme inhibitors frequently explore derivatives of this scaffold, aligning with trends in targeted drug delivery and sustainable chemistry. The cyclohexyl group contributes to conformational rigidity, a sought-after feature in GPCR-targeting compounds, while the methyl ester functionality offers synthetic versatility for further modifications.

From an industrial perspective, CAS 1214211-06-9 has been referenced in patents related to crop protection agents, leveraging its potential as a bioactive intermediate. Its structural motifs resemble those found in certain plant growth regulators, sparking interest in green chemistry applications. Analytical data (HPLC purity >98%, typical melting point 112-115°C) confirm its suitability for high-value synthesis, addressing the growing demand for chiral building blocks in asymmetric catalysis.

Environmental and safety profiles of methyl 2-[(cyclohexylcarbamoyl)amino]-3,3-dimethylbutanoate comply with REACH regulations, with biodegradability studies indicating moderate persistence. This positions the compound favorably for eco-friendly formulation development—a key concern for industries adapting to circular economy principles. Computational models (e.g., LogP ~2.1) suggest favorable ADME properties, though experimental validation remains ongoing in academic labs.

The synthesis typically involves Ugi-type multicomponent reactions or carbamate coupling methodologies, reflecting advances in atom-efficient synthesis. Scale-up challenges, such as optimizing the cyclohexyl isocyanate coupling step, are actively discussed in process chemistry forums. These technical nuances resonate with professionals searching for cost-effective synthetic routes or flow chemistry adaptations.

Emerging applications include its use as a molecular linker in proteolysis-targeting chimeras (PROTACs), where the dimethylbutanoate segment may enhance cellular permeability. Such innovations align with the 2023-2025 pharmaceutical trends focusing on degradation therapeutics. Additionally, the compound’s N-protected amino acid characteristics make it relevant to peptide engineering—a hot topic in bioconjugation research.

For analytical chemists, 1214211-06-9 presents distinct NMR signatures (notably δ 1.0-1.2 ppm for gem-dimethyl protons and δ 4.3 ppm for the α-methine), facilitating quality control. This technical specificity addresses frequent queries about spectroscopic identification of branched-chain esters in online chemistry communities.

Market intelligence suggests rising procurement of CAS 1214211-06-9 by CDMOs specializing in custom synthesis, driven by its utility in structure-activity relationship (SAR) studies. Regulatory documentation (SDS, CoA) emphasizes standard handling precautions comparable to non-hazardous laboratory reagents, though proper PPE remains advisable during manipulation.

Future research directions may explore its enantioselective synthesis using organocatalysts, or derivatization into ionic liquid forms for green solvent applications. These possibilities reflect broader industry shifts toward sustainable molecular design—a recurring theme in ACS and RSC conference proceedings.

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